![molecular formula C26H23Cl2F3N4O3 B2472703 2-氯-3-[4-({4-[3-氯-5-(三氟甲基)-2-吡啶基]哌嗪基}羰基)哌啶基]萘醌 CAS No. 439108-72-2](/img/structure/B2472703.png)

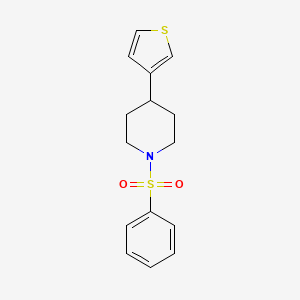

2-氯-3-[4-({4-[3-氯-5-(三氟甲基)-2-吡啶基]哌嗪基}羰基)哌啶基]萘醌

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

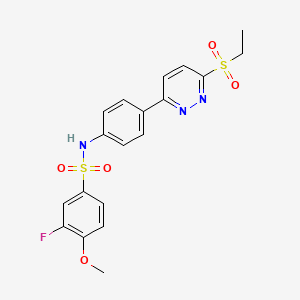

This compound is a derivative of Trifluoromethylpyridine (TFMP), which is an important ingredient for the development of agrochemical and pharmaceutical compounds . The presence of a fluorine atom and a carbon-containing pyridine in its structure are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .

Synthesis Analysis

The synthesis of TFMP derivatives, like the compound , is generally achieved via two main methods . One method involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block . The choice of method depends largely on the identity of the desired target compound .Molecular Structure Analysis

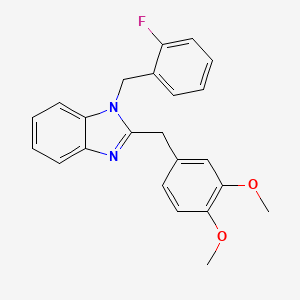

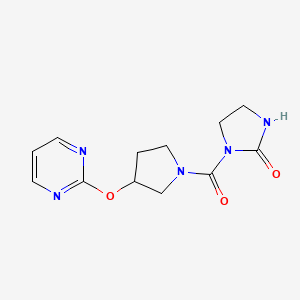

The molecular structure of this compound is complex, involving multiple rings and functional groups. It contains three fluorine atoms, a methyl group, and a ring-shaped carbon-containing structure known as pyridine .Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be influenced by the presence of the trifluoromethylpyridine group. This group has been found to play a key role in the development of many agrochemical and pharmaceutical compounds .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are likely to be influenced by the presence of the trifluoromethylpyridine group. This group is known to bestow many of the distinctive physical–chemical properties observed in this class of compounds .科学研究应用

化学反应与合成

- 该化合物的反应性已得到研究,揭示了其在各种化学反应中的行为。例如,Mikhalina 等人。(1995 年)发现类似化合物与环胺的反应导致多种产物的形成,表明其在合成过程中的反应性Mikhalina, T. V., Rubashko, S. V., Fokin, E. P., Bagryanskaya, I., & Gatilov, Y. V. (1995). 2-chloro-3-(4-N,N-dimethylaminoanilino)-1,4-naphthoquinone 与环胺(哌啶、吗啉和吡咯烷)的反应。俄罗斯化学通报,44(12),2346-2349。。

生物学特性

- 该化合物已因其抗菌特性而被探索。Verma、S. 和 Singh、V.(2015 年)合成了一种相关化合物,并证明了其强大的抗菌活性,特别是对各种病原微生物Verma, S., & Singh, V. (2015). 2-chloro-3-amino-1,4-naphthoquinone 的合成、电化学、荧光和抗菌研究,带有单核过渡金属二硫代氨基甲酸酯配合物 [M{κ2S,S-S2C–哌嗪–C2H4N(H)ClNQ}n]。皇家化学学会进展,5(65),53036-53046。。

抗癌活性

- Aly、A.、Hassan、A.、Mohamed、N.、Ramadan、M.、Abd El-Aal、A. S.、Bräse、S. 和 Nieger、M.(2020 年)证明了结构相似的萘醌衍生物的抗癌潜力。他们发现对各种癌细胞系具有广谱抗癌活性,表明其在癌症研究中的潜力Aly, A., Hassan, A., Mohamed, N., Ramadan, M., Abd El-Aal, A. S., Bräse, S., & Nieger, M. (2020). 合成具有广谱抗癌活性的基于醌的杂环。化学研究杂志,44(11),562-571。。

安全和危害

未来方向

The demand for TFMP derivatives has been increasing steadily in the last 30 years . With the global population rapidly expanding, agrochemicals are in increasing demand to maintain crop production . Therefore, it is expected that many novel applications of TFMP derivatives, including this compound, will be discovered in the future .

作用机制

Target of Action

It is known that trifluoromethylpyridines, a key structural motif in this compound, are widely used in the agrochemical and pharmaceutical industries . They are thought to interact with various biological targets due to the unique physicochemical properties of the fluorine atom and the characteristics of the pyridine moiety .

Mode of Action

The compound likely interacts with its targets through the trifluoromethylpyridine moiety, which is known to exhibit various biological activities . The unique properties of the fluorine atom and the pyridine ring may contribute to the compound’s interaction with its targets .

Biochemical Pathways

Compounds containing trifluoromethylpyridines are known to influence a variety of biological processes

Result of Action

The compound likely exerts its effects through its interaction with various biological targets, influenced by the unique properties of the trifluoromethylpyridine moiety .

属性

IUPAC Name |

2-chloro-3-[4-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbonyl]piperidin-1-yl]naphthalene-1,4-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H23Cl2F3N4O3/c27-19-13-16(26(29,30)31)14-32-24(19)34-9-11-35(12-10-34)25(38)15-5-7-33(8-6-15)21-20(28)22(36)17-3-1-2-4-18(17)23(21)37/h1-4,13-15H,5-12H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSFRNHWGAKYBGY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)N2CCN(CC2)C3=C(C=C(C=N3)C(F)(F)F)Cl)C4=C(C(=O)C5=CC=CC=C5C4=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23Cl2F3N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

567.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-(aminosulfonyl)phenyl]-1-[2-hydroxy-2-(2-methoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2472620.png)

![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3-methylbenzenesulfonamide](/img/structure/B2472622.png)

![2-((4-chlorobenzyl)thio)-3-(p-tolyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2472626.png)

![N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]-4-methylbenzenesulfonamide](/img/structure/B2472629.png)

![Methyl 3-(3-chlorobenzo[b]thiophene-2-carboxamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2472630.png)

![N-cyano-3-ethyl-N-{[3-(methanesulfonylmethyl)-1,2,4-oxadiazol-5-yl]methyl}aniline](/img/structure/B2472631.png)

![N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-chlorobenzamide](/img/structure/B2472632.png)

![[2-[(2-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(2-ethoxyphenyl)methanone](/img/structure/B2472636.png)

![4-Methoxy-2-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyrimidine](/img/structure/B2472641.png)

![N-benzyl-2-(3-benzyl-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)